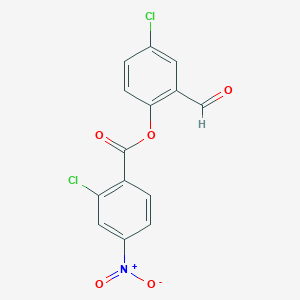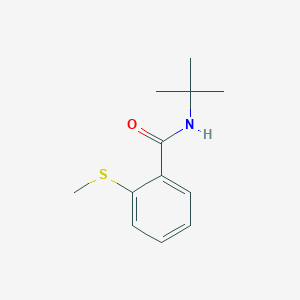
N-(tert-butyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(methylthio)benzamide, also known as MTA, is a small molecule that has been found to have various biological activities. MTA was first synthesized in the 1950s, but it was not until recently that its potential as a research tool was recognized. In
Mecanismo De Acción
N-(tert-butyl)-2-(methylthio)benzamide inhibits PRMTs by binding to the active site of the enzyme. PRMTs use SAM as a cofactor in the methylation reaction, and N-(tert-butyl)-2-(methylthio)benzamide competes with SAM for binding to the enzyme. This results in the inhibition of PRMT activity and the reduction of protein arginine methylation.
N-(tert-butyl)-2-(methylthio)benzamide's anti-inflammatory properties are thought to be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a key role in the regulation of inflammation. N-(tert-butyl)-2-(methylthio)benzamide inhibits the phosphorylation of IκBα, a protein that regulates the activation of NF-κB, leading to the inhibition of NF-κB activation and the subsequent reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(methylthio)benzamide's inhibition of PRMTs has been found to have various biochemical effects. It has been shown to reduce the methylation of histones, leading to changes in gene expression. N-(tert-butyl)-2-(methylthio)benzamide has also been found to inhibit the methylation of RNA-binding proteins, affecting RNA splicing and translation.
N-(tert-butyl)-2-(methylthio)benzamide's anti-inflammatory properties have been found to have physiological effects. In animal models of inflammatory diseases, N-(tert-butyl)-2-(methylthio)benzamide has been found to reduce inflammation and improve symptoms. N-(tert-butyl)-2-(methylthio)benzamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-2-(methylthio)benzamide's ability to inhibit PRMTs and NF-κB activation makes it a valuable tool for studying these pathways. N-(tert-butyl)-2-(methylthio)benzamide's anti-inflammatory properties also make it a potential therapeutic agent for inflammatory diseases. However, N-(tert-butyl)-2-(methylthio)benzamide's low yield from synthesis and its relatively high cost can be limitations for lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-2-(methylthio)benzamide. One area of research is the development of more efficient synthesis methods for N-(tert-butyl)-2-(methylthio)benzamide. Another area of research is the identification of other targets of N-(tert-butyl)-2-(methylthio)benzamide's inhibition, which could lead to the discovery of new biological pathways. The therapeutic potential of N-(tert-butyl)-2-(methylthio)benzamide for inflammatory and neurodegenerative diseases also warrants further investigation.
Métodos De Síntesis
N-(tert-butyl)-2-(methylthio)benzamide can be synthesized through a multi-step process starting from 2-nitrobenzoic acid. The first step is the reduction of the nitro group to an amino group, followed by the protection of the amino group with a tert-butyl group. The next step involves the introduction of a methylthio group to the benzene ring, followed by the removal of the protecting group to obtain N-(tert-butyl)-2-(methylthio)benzamide. The yield of N-(tert-butyl)-2-(methylthio)benzamide from this synthesis method is typically around 50%.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(methylthio)benzamide has been found to have various biological activities, making it a useful research tool. One of its main applications is in the study of protein arginine methyltransferases (PRMTs). PRMTs are enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues in proteins. N-(tert-butyl)-2-(methylthio)benzamide has been found to inhibit PRMTs, making it a valuable tool for studying their function.
N-(tert-butyl)-2-(methylthio)benzamide has also been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. This makes N-(tert-butyl)-2-(methylthio)benzamide a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
N-tert-butyl-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)13-11(14)9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEZCTGOCYYSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)

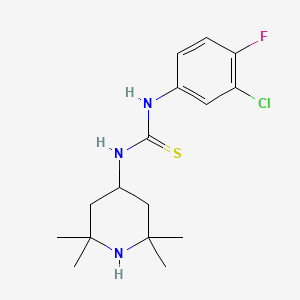
![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
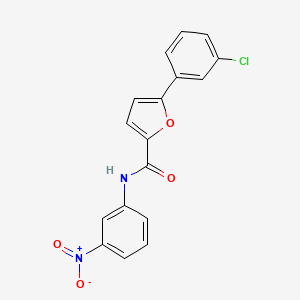
![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)
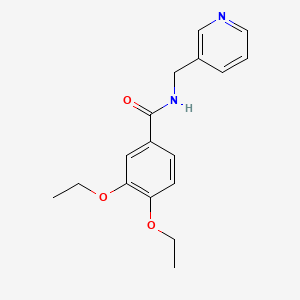
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)
